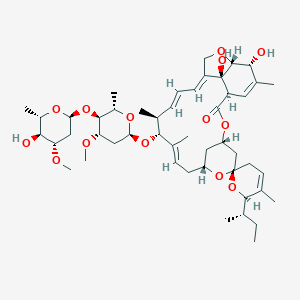
(3-Bromobutyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C22H23Br2P and a molecular weight of 478.20 g/mol . This compound is characterized by the presence of a triphenylphosphonium group attached to a 3-bromobutyl chain. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known that phosphonium salts, such as this compound, are often used in organic synthesis, particularly in wittig reactions .
Mode of Action
Phosphonium salts are generally known to participate in various types of chemical reactions, including c-h activation and β-elimination .
Biochemical Pathways
It is known to be involved in reactions such as azidification, c-h activation, β-elimination, and 1,3-dipolar cycloaddition of azides onto alkenes .
Result of Action
It is known to be involved in various types of chemical reactions, which could potentially lead to the formation of new compounds .
Action Environment
The action of (3-Bromobutyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . Additionally, it is known to be hygroscopic, indicating that moisture in the environment could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromobutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1,3-dibromopropane. The reaction is typically carried out in an organic solvent such as xylene or toluene under microwave irradiation for a short duration (about 2 minutes). This method yields the target compound in high purity and good yield (81-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobutyl chain can be substituted with other nucleophiles.
C-C Bond Formation: It is suitable for reactions involving the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as azides and halides. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with azides can lead to the formation of azidobutyltriphenylphosphonium derivatives, while reaction with halides can produce various halogenated phosphonium compounds .
Scientific Research Applications
(3-Bromobutyl)triphenylphosphonium bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but with the bromine atom located on the fourth carbon of the butyl chain.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a three-carbon chain instead of a four-carbon chain.
Uniqueness
(3-Bromobutyl)triphenylphosphonium bromide is unique due to its specific structure, which allows for targeted interactions with cellular components. Its ability to undergo various substitution reactions and form carbon-carbon bonds makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
3-bromobutyl(triphenyl)phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZLKJGEFSHJB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583525 |
Source


|
| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132256-97-4 |
Source


|
| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)











